molecular formula C13H18FNO B5892339 N-butyl-3-(2-fluorophenyl)propanamide

N-butyl-3-(2-fluorophenyl)propanamide

Cat. No.: B5892339
M. Wt: 223.29 g/mol
InChI Key: QTDKVHYVSNTICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-3-(2-fluorophenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2-fluorophenyl group at the third carbon and a butyl chain attached to the amide nitrogen. Key features include:

  • Molecular formula: Likely C₁₃H₁₈FNO (inferred from similar compounds like N-butyl-3-[5-(4-methylphenyl)furan-2-yl]propanamide, which has C₁₈H₂₃NO₂) .
  • Functional groups: Fluorinated phenyl ring (electron-withdrawing), aliphatic butyl chain (lipophilic), and a propanamide core (hydrogen-bonding capability).
  • Potential applications: Structural analogs are used in pharmaceuticals (e.g., opioid derivatives) or as intermediates in organic synthesis .

Properties

IUPAC Name

N-butyl-3-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-2-3-10-15-13(16)9-8-11-6-4-5-7-12(11)14/h4-7H,2-3,8-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDKVHYVSNTICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence electronic properties and biological activity.

Compound Name Phenyl Substituent Key Properties/Activity Reference
Ortho-fluorofentanyl 2-Fluorophenyl Potent opioid agonist; regulated as a narcotic .
Para-fluorofentanyl 4-Fluorophenyl Lower potency compared to ortho-isomer; also regulated .
3,3,3-Trifluoro-N-(2-fluorophenyl)-propanamide 2-Fluorophenyl + CF₃ Enhanced electronegativity; potential metabolic stability due to trifluoromethyl group .
N-Butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-imidazoquinazolinyl)propanamide 2-Fluorophenyl + sulfur-linked heterocycle Increased steric bulk; potential for targeting enzyme active sites .

Key Trend : Fluorine at the ortho position (2-fluorophenyl) is associated with higher biological activity in opioid analogs, likely due to optimized receptor binding .

Variations in the Alkyl Chain on the Amide Nitrogen

The length and branching of the alkyl chain affect lipophilicity and pharmacokinetics.

Compound Name Alkyl Chain logP (Predicted) Synthesis Yield Melting Point Reference
N-Butyl-3-(2-fluorophenyl)propanamide Butyl ~4.1 (similar to ) N/A N/A Inferred
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide Butyl Higher than propanamide (due to phenoxy group) 82% 75°C
Ortho-fluorofentanyl Piperidinyl ~3.5–4.0 N/A N/A
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide Propyl ~4.5 N/A N/A

Modifications to the Propanamide Backbone

Alterations to the propanamide structure impact hydrogen bonding and steric effects.

Compound Name Backbone Modification Notable Properties Reference
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide Acetamide (shorter chain) Lower molecular weight; hydroxy group enhances solubility .
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate Esterified amino acid derivative Chirality ([α]²²D = +61.1) introduces stereoselective interactions .
N-Butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide Oxadiazole ring incorporation Aromatic heterocycle improves metabolic stability .

Key Trend : Introducing heterocycles (e.g., oxadiazole) or polar groups (e.g., hydroxy) balances lipophilicity and solubility .

Pharmacological and Regulatory Considerations

  • Ortho-fluorofentanyl : Classified as a narcotic under international law due to high opioid receptor affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.